molecular formula C15H21Cl2NO2 B5475319 2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine

2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine

Cat. No.: B5475319
M. Wt: 318.2 g/mol
InChI Key: PPGDVKCFGPXISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine is a useful research compound. Its molecular formula is C15H21Cl2NO2 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0949343 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Src Kinase Activity

The compound 2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine and its analogues have been investigated for their potential in inhibiting Src kinase activity. A study by Boschelli et al. (2001) found that certain analogues exhibited significant inhibition of Src kinase activity and Src-mediated cell proliferation. These findings suggest potential applications in cancer research, particularly in targeting Src kinase-related pathways (Boschelli et al., 2001).

Antinociceptive Effects

Navarrete-Vázquez et al. (2016) designed and evaluated a compound structurally related to this compound for its σ1 receptor affinity. This compound demonstrated significant antinociceptive effects, suggesting potential applications in pain management and the treatment of inflammatory pain (Navarrete-Vázquez et al., 2016).

Crystal Structure Analysis

The crystal structure of morpholine fungicides, closely related to this compound, has been studied by Kang et al. (2015). Understanding the crystal structure of such compounds is crucial for developing new fungicides and understanding their mode of action (Kang et al., 2015).

Potential Antidepressant Activity

Research by Joanna et al. (2013) on derivatives of this compound has indicated potential antidepressant activity. These findings open up possibilities for developing new treatments for depression and related mental health conditions (Joanna et al., 2013).

Anticonvulsive and Peripheral n-Cholinolytic Activities

Papoyan et al. (2011) synthesized compounds related to this compound and found pronounced anticonvulsive and some peripheral n-cholinolytic activities, suggesting potential applications in neurology and seizure management (Papoyan et al., 2011).

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c1-2-7-19-8-5-18-6-9-20-15(11-18)12-3-4-13(16)14(17)10-12/h3-4,10,15H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGDVKCFGPXISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine
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2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine
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2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine
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2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine
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2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine
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2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine

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